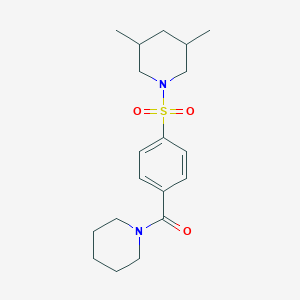
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C19H28N2O3S and its molecular weight is 364.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone, also known by its CAS number 474621-87-9, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its therapeutic implications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C42H50N4O8S2, with a molecular weight of approximately 802.9984 g/mol. The compound features a complex structure that includes piperidine and sulfonamide functionalities, which are known to enhance bioactivity in various therapeutic contexts.
Biological Activity Overview
The biological activity of this compound is primarily associated with its potential as a drug candidate in several therapeutic areas:
- Anti-Cancer Activity : Compounds with similar piperidine structures have shown significant anti-cancer properties. For instance, the benzoylpiperidine fragment has been documented to exhibit antiproliferative effects against various cancer cell lines, including breast and ovarian cancers, with IC50 values ranging from 19.9 to 75.3 µM .
- Neurological Applications : The piperidine ring is often implicated in neuropharmacology. Research indicates that derivatives of benzoylpiperidine can act as neuroprotective agents, which may be relevant for conditions like Alzheimer's disease .
- Inhibition Mechanisms : The compound's mechanism of action may involve the inhibition of specific enzymes or receptors associated with disease pathways. For example, studies have indicated that similar compounds can act as reversible inhibitors of monoacylglycerol lipase (MAGL), which is significant in the context of pain and inflammation management .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this compound:
Case Study 1: Anticancer Activity
A study investigated a series of benzoylpiperidine derivatives for their anticancer properties. Compound 18 , structurally related to our compound of interest, demonstrated notable antiproliferative activity against human breast cancer cell lines (MDA-MB-231 and MCF-7) with an IC50 value of 19.9 µM. Further modifications led to the identification of compound 20 , which exhibited even greater potency with an IC50 value of 80 nM .
Case Study 2: Neuroprotective Effects
Another research highlighted the neuroprotective potential of piperidine derivatives in models of neurodegeneration. These studies suggest that compounds featuring the piperidine moiety can prevent neuronal cell death induced by oxidative stress .
Comparative Analysis Table
| Compound | IC50 (µM) | Target | Therapeutic Area |
|---|---|---|---|
| Compound 18 | 19.9 | Breast Cancer Cells | Anticancer |
| Compound 20 | 0.08 | MAGL | Pain Management |
| Benzoylpiperidine | 75.3 | Ovarian Cancer Cells | Anticancer |
特性
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-15-12-16(2)14-21(13-15)25(23,24)18-8-6-17(7-9-18)19(22)20-10-4-3-5-11-20/h6-9,15-16H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWERGKYGSRJLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














